Cas no 26449-41-2 (Phenol,5-ethoxy-2-[(phenylmethylene)amino]-)

Phenol,5-ethoxy-2-[(phenylmethylene)amino]- structure
26449-41-2 structure
Product name:Phenol,5-ethoxy-2-[(phenylmethylene)amino]-
CAS No:26449-41-2
MF:C15H15NO2
MW:241.2851
CID:279145
PubChem ID:276253

Phenol,5-ethoxy-2-[(phenylmethylene)amino]- Chemical and Physical Properties

Names and Identifiers

    • Phenol,5-ethoxy-2-[(phenylmethylene)amino]-
    • 2-(benzylideneamino)-5-ethoxyphenol
    • 5-ethoxy-2-{[(e)-phenylmethylidene]amino}phenol
    • AC1L5JF9
    • AC1Q4T65
    • AG-J-62696
    • AR-1G7982
    • CTK4F7895
    • N-Benzyliden-2-hydroxy-p-phenetidin
    • NSC123824
    • 26449-41-2
    • NSC-123824
    • DTXSID10298517
    • Inchi: InChI=1S/C15H15NO2/c1-2-18-13-8-9-14(15(17)10-13)16-11-12-6-4-3-5-7-12/h3-11,17H,2H2,1H3/b16-11+
    • InChI Key: HSFQWXMPAASDSC-LFIBNONCSA-N
    • SMILES: CCOC1=CC=C(/N=C/C2=CC=CC=C2)C(O)=C1

Computed Properties

  • Exact Mass: 241.11035
  • Monoisotopic Mass: 241.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 41.8Ų

Experimental Properties

  • Density: 1.07
  • Boiling Point: 432.2°Cat760mmHg
  • Flash Point: 215.2°C
  • Refractive Index: 1.55
  • PSA: 41.82
  • LogP: 3.54150

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